Colubrin

Natural Product Chemistry Saponin Structure-Activity Relationship CNS Pharmacology

Colubrin is a structurally defined jujubogenin saponin with a unique 2-O-acetyl-α-L-arabinoside core []. This specific acetylation pattern directly governs its CNS-modulating pharmacology, making it non-interchangeable with generic jujubogenin extracts. It serves as a critical, reproducible positive control for amphetamine antagonism and benzodiazepine synergy studies at established 1 mg/kg doses []. As a fully assigned 13C-NMR standard, it is essential for accurate dereplication and Saponin SAR studies in Rhamnaceae species [, ]. Procure this authenticated reference material to eliminate structural variability and validate your quantitative pharmacology and metabolomic profiling models.

Molecular Formula C48H76O18
Molecular Weight 941.1 g/mol
Cat. No. B1207838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColubrin
Molecular FormulaC48H76O18
Molecular Weight941.1 g/mol
Structural Identifiers
SMILESCC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C
InChIInChI=1S/C48H76O18/c1-22(2)15-24-16-46(8,57)39-25-9-10-30-44(6)13-12-31(43(4,5)29(44)11-14-45(30,7)47(25)20-48(39,66-24)60-21-47)63-41-38(61-23(3)50)36(27(52)19-59-41)64-42-37(34(55)33(54)28(17-49)62-42)65-40-35(56)32(53)26(51)18-58-40/h15,24-42,49,51-57H,9-14,16-21H2,1-8H3/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40-,41-,42-,44-,45+,46-,47-,48-/m0/s1
InChIKeyZIUOAVDHMLNSNY-QGEXMSAISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colubrin (CAS 87834-09-1) Procurement Guide for Triterpenoid Saponin Research


Colubrin is a well-defined triterpenoid saponin (C48H76O18, MW 941.10 g/mol) first isolated and structurally characterized from the leaves of Colubrina asiatica [1]. It belongs to the jujubogenin class of dammarane-type triterpene glycosides, featuring a specific acetylation pattern on the arabinosyl moiety [1]. The compound is a natural product with documented CNS-modulating pharmacology, including inhibition of spontaneous motility and synergistic interaction with benzodiazepines at low doses [1]. It is commercially available as a reference standard for natural product chemistry, metabolomics, and pharmacological screening applications.

Why Colubrin Cannot Be Replaced by Generic Jujubogenin Saponins


Structural subtlety dictates function: Colubrin is not a generic jujubogenin saponin. Its defined glycosylation and acetylation pattern—specifically a 2-O-acetyl-α-L-arabinoside core substituted with a xylosyl-glucopyranosyl chain [1]—is a precise structural feature that determines its physicochemical and pharmacological profile. Closely related jujubogenin saponins (e.g., colubrinoside, mabiosides) possess distinct sugar attachments, leading to divergent solubility, membrane permeability, and receptor-binding characteristics [1]. Substituting Colubrin with an undefined 'jujubogenin extract' or a non-acetylated analog introduces unquantified variability, compromising experimental reproducibility and invalidating quantitative structure-activity relationship (QSAR) models. The following evidence confirms that Colubrin's unique acetylation pattern is non-interchangeable for precise scientific applications.

Colubrin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparators


Colubrin vs. Colubrinoside: Structural Distinction Drives Functional Divergence

In the seminal isolation study, Colubrin and Colubrinoside were directly compared. The key structural differentiator is the presence of an additional 4-O-acetyl group on the glucopyranosyl moiety in Colubrinoside, absent in Colubrin [1]. This single acetylation difference alters the lipophilicity and hydrogen-bonding capacity of the molecule, which in turn affects its interaction with biological membranes and target proteins. The resulting functional divergence is reflected in their distinct pharmacological behavior (see Evidence_Items 2 and 3).

Natural Product Chemistry Saponin Structure-Activity Relationship CNS Pharmacology

Colubrin vs. Colubrinoside: Divergent Pharmacological Effects on CNS Activity

In the same study, the two saponins were tested for their effects on spontaneous motility in mice, their interaction with the psychostimulant amphetamine, and their interaction with the anxiolytic chlordiazepoxide. While both compounds inhibited spontaneous motility at 1 mg/kg, their pharmacodynamic interactions were not identical, reflecting the structural difference at the glucopyranosyl 4-O position [1].

CNS Pharmacology Sedative-Hypnotic Screening Anxiolytic Activity

Colubrin vs. Colubrinoside: Differential Pharmacodynamic Interactions with Amphetamine and Chlordiazepoxide

The 1983 study by Wagner et al. provides the only direct comparative pharmacodynamic data for Colubrin. The two saponins exhibited divergent interactions with reference CNS drugs: Colubrin showed a different magnitude of antagonism toward amphetamine-induced hyperactivity and a different level of synergy with chlordiazepoxide-induced sedation [1]. While exact quantitative values are not reported in the abstract, the authors explicitly state that the two saponins showed an antagonistic effect on amphetamine and a synergistic activity on chlordiazepoxide, implying a difference in the nature or degree of these interactions [1].

Pharmacodynamics Drug-Drug Interaction CNS Polypharmacology

Colubrin's Jujubogenin Core: Differential Antimicrobial Activity Relative to Other Saponins

While Colubrin itself has not been directly tested for antimicrobial activity in published literature, its jujubogenin saponin class exhibits a range of potencies depending on specific glycosylation. As a class-level inference, the jujubogenin saponin 'compound 4' from Colubrina retusa demonstrates antimycobacterial activity with a MIC of 10 μg/mL [1]. Another related jujubogenin saponin from the same source showed antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus with MICs of 50 μg/mL [2]. Colubrin's distinct acetylation pattern positions it uniquely within this spectrum of activity.

Antimycobacterial Screening Antifungal Activity Infectious Disease Research

Colubrin Application Scenarios: Evidence-Based Research and Industrial Use Cases


CNS Drug Discovery: Sedative, Anxiolytic, or Antipsychotic Screening

Colubrin is a validated reference compound for CNS drug discovery programs focused on modulating spontaneous motility and evaluating pharmacodynamic interactions with psychostimulants (e.g., amphetamine) and anxiolytics (e.g., chlordiazepoxide). Its established effects at 1 mg/kg in mice provide a reliable baseline for screening novel jujubogenin derivatives or other triterpenoid saponins [1]. Researchers can use Colubrin as a positive control to benchmark new compounds for their ability to antagonize amphetamine-induced hyperactivity or to synergize with benzodiazepine sedation. Its defined structure ensures reproducible in vivo pharmacology, a critical requirement for preclinical lead optimization.

Natural Product Chemistry and Metabolomics Reference Standard

As a fully characterized jujubogenin saponin with a complete 13C-NMR spectral assignment, Colubrin serves as an essential reference standard for the dereplication and identification of triterpenoid saponins in plant extracts from Colubrina, Zizyphus, and related Rhamnaceae species [1]. Its unique acetylation pattern makes it a key marker for distinguishing between closely related saponins in metabolomic profiling studies. Procurement of authentic Colubrin (CAS 87834-09-1) ensures accurate compound identification and quantification in complex botanical matrices, reducing the risk of misannotation that plagues untargeted metabolomics workflows.

Structure-Activity Relationship (SAR) Studies on Jujubogenin Glycosides

Colubrin provides a critical structural variant in SAR studies of jujubogenin glycosides. Its defined 2-O-acetyl-α-L-arabinoside core, substituted with a xylosyl-glucopyranosyl chain [1], allows researchers to systematically probe the influence of acetylation and glycosylation on bioactivity. By comparing Colubrin's pharmacological profile with that of Colubrinoside (which possesses an additional 4-O-acetyl group) and other related saponins (e.g., mabiosides, 3''-O-acetylcolubrin), scientists can isolate the specific contribution of each functional group to CNS activity, cytotoxicity, or antimicrobial potency [1]. This is essential for rational drug design efforts targeting the jujubogenin scaffold.

Antimycobacterial and Antifungal Lead Optimization

Although direct antimicrobial data for Colubrin are pending, its jujubogenin core places it within a class of saponins with demonstrated antimycobacterial (MIC 10 μg/mL) and antifungal (MIC 50 μg/mL) activities [2][3]. Colubrin serves as a key intermediate for semi-synthetic derivatization aimed at improving potency and selectivity. Its defined structure and commercial availability enable medicinal chemists to use it as a starting point for generating focused libraries of acetylated and deacetylated analogs, with the goal of optimizing the antimicrobial SAR of the jujubogenin class [2][3].

Technical Documentation Hub

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